molecular formula C20H24FN3O4 B193971 Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate CAS No. 177472-30-9

Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate

Cat. No. B193971
CAS RN: 177472-30-9
M. Wt: 389.4 g/mol
InChI Key: OEHYGCZCGGEXKX-UHFFFAOYSA-N
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Description

Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is a chemical compound with the CAS number 177472-30-9 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 361.36 and a molecular formula of C18H20FN3O4 . It is stored in an inert atmosphere at room temperature .

Scientific Research Applications

Antibacterial Agent

Ofloxacin is a synthetic fluoroquinolone antibacterial agent that inhibits the supercoiling activity of bacterial DNA gyrase, halting DNA replication. This makes it an effective treatment against a variety of bacterial infections .

Photocatalytic Degradation

Recent studies have explored the use of photocatalysts like ZnO for the enhanced degradation of antibiotics, including ofloxacin. The process involves photogenerated electrons and holes that contribute to breaking down the antibiotic compounds .

Antimicrobial Spectrum

Ofloxacin and its isomer levofloxacin are known for their wide antibacterial spectrums. They are used in treating infections caused by various bacteria and are significant in the development of optically active fluoroquinolones .

Raman Spectroscopy

Raman spectroscopy has been utilized to predict the concentration of ofloxacin in pharmaceutical formulations. Advanced neural network architectures like CNN and LSTM are employed to analyze Raman spectral data for this purpose .

Drug Delivery Systems

Engineered nanostructured materials have been developed for the delivery of ofloxacin. Combinations with silver nanoparticles, mesoporous silica-based nanoparticles, and Pluronic/silica-based nanoparticles have been studied for their potential in targeted drug delivery .

Mechanism of Action

Target of Action

The primary target of this compound is bacterial DNA gyrase . DNA gyrase is an essential enzyme that is involved in the replication, transcription, and repair of bacterial DNA.

Mode of Action

The compound interacts with its target by inhibiting the supercoiling activity of bacterial DNA gyrase . This inhibition halts DNA replication, leading to the death of the bacteria.

Biochemical Pathways

The affected pathway is the DNA replication pathway in bacteria. By inhibiting DNA gyrase, the compound prevents the unwinding of the DNA helix, which is a crucial step in DNA replication. This leads to the cessation of bacterial growth and replication .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and replication. This is achieved by halting DNA replication, which is essential for bacterial survival and proliferation .

Safety and Hazards

The safety information for a related compound, (S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid hydrochloride, includes hazard statements H302-H317-H334-H361-H362 and precautionary statements P201-P202-P260-P263-P264-P270-P272-P280-P284-P301+P312+P330-P302+P352-P304+P340-P308+P313-P333+P313-P405-P501 .

Future Directions

The future directions for this compound are not explicitly provided in the search results .

properties

IUPAC Name

ethyl 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4/c1-4-27-20(26)14-10-24-12(2)11-28-19-16(24)13(18(14)25)9-15(21)17(19)23-7-5-22(3)6-8-23/h9-10,12H,4-8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHYGCZCGGEXKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(COC3=C2C(=CC(=C3N4CCN(CC4)C)F)C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate

CAS RN

177472-30-9
Record name 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-, ethyl ester, (3S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.726
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
Reactant of Route 4
Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate

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